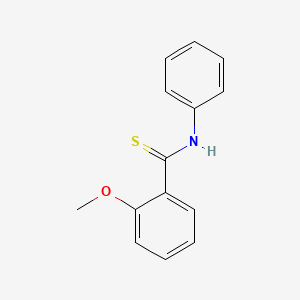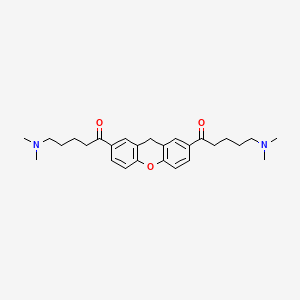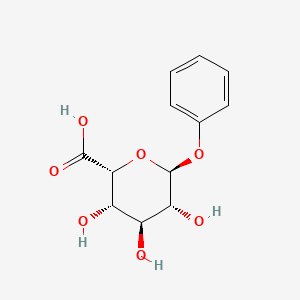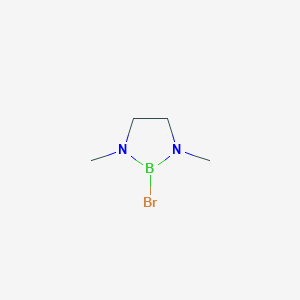
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine is a chemical compound with the molecular formula C4H10BBrN2 It is a member of the diazaborolidine family, which are heterocyclic compounds containing boron and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a brominating agent. One common method is the reaction with bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds as follows:
C4H10BN2+Br2→C4H10BBrN2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron atom can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form larger molecules, particularly in the synthesis of complex organic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-1,3-dimethyl-1,3,2-diazaborolidine, while oxidation with hydrogen peroxide could produce a boronic acid derivative.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds. Its unique structure makes it valuable in the study of boron chemistry.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological systems to study boron interactions.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and luminescent materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine involves its ability to interact with various molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with electron-rich species, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,3,2-Benzodiazaborole: Contains a benzene ring fused to the diazaborolidine ring, resulting in different electronic properties and applications.
Uniqueness
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis
Propiedades
Número CAS |
29162-84-3 |
|---|---|
Fórmula molecular |
C4H10BBrN2 |
Peso molecular |
176.85 g/mol |
Nombre IUPAC |
2-bromo-1,3-dimethyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C4H10BBrN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3 |
Clave InChI |
KPTDFSLAGDNTAO-UHFFFAOYSA-N |
SMILES canónico |
B1(N(CCN1C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)
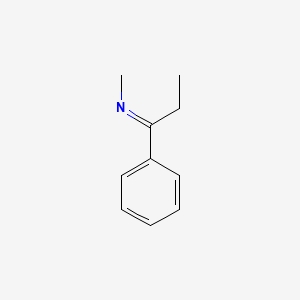
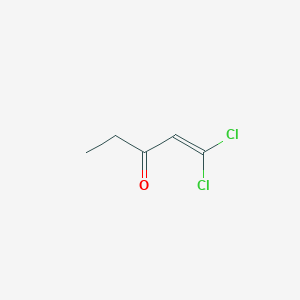


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
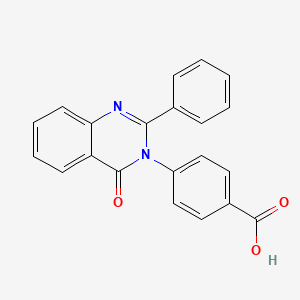
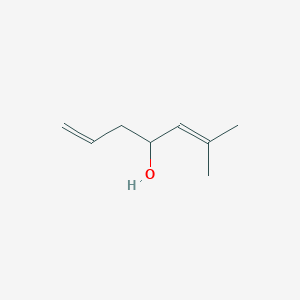
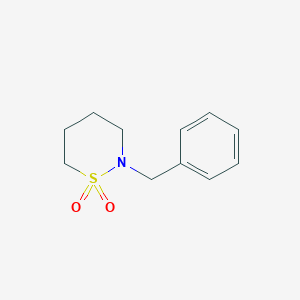
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
